molecular formula C10H10N4O2 B8536380 ethyl 2-phenyl-2H-tetrazole-5-carboxylate

ethyl 2-phenyl-2H-tetrazole-5-carboxylate

Cat. No. B8536380
M. Wt: 218.21 g/mol
InChI Key: DSVGMNRERUUNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenyl-2H-tetrazole-5-carboxylate is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-phenyl-2H-tetrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-phenyl-2H-tetrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-phenyltetrazole-5-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-11-13-14(12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

DSVGMNRERUUNAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.8 mL ethyl glyoxylate in toluene (50%) was added 130 mL ethanol solution of sulfonyl hydrazide (0.69 g, 4.0 mmol). The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL of chilled distilled water was added. A white precipitate (sulfonylhydrazone) was generated, which was collected by filtration. The filtrate was subsequently dissolved in 50 ml pyridine to derive solution A. Separately, to a 10 mmol solution of aniline in a 1:1 mixture of ethanol and water (20 mL cooled to −5° C.) was added 3.0 mL of concentrated HCl. To the resulting acidic aniline solution, 4 mL solution of sodium nitrate (0.690 g, 10 mmol) was added drop-wise generating the phenyl-diazonium salt solution (solution B). Both solutions were cooled to −5° C. and solution B was added drop-wise to solution A over a period of 30 minutes. Following addition, the reaction mixture was allowed to warm up to room temperature over 45 min and subsequently extracted with ethyl acetate three times. The organic layer was subsequently washed with a 0.1 N HCl solution, dried over sodium sulfate, and concentrated. The crude mixture was purified via a silica gel chromatography using a stepwise gradient of ethyl acetate/hexane to afford ethyl 2-phenyl-2H-tetrazole-5-carboxylate as a pink-purple powder. Following purification, sodium hydroxide (7.5 mmol; 0.6 g dissolved in 2 mL of water) was added to a 50 mL solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate in ethanol. The reaction mixture was refluxed overnight and allowed to cool to −5° C. The mixture was acidified with 1.2 mL of dilute HCl solution. The resulting solution was extracted five times with ethyl acetate to yield the titled compound (0.37 g, 49%): 1H NMR (500 MHz, CDCl3) δ 8.24 (d, J=7.5 Hz, 2H) 7.60 (m, 3H); 13C NMR (75.4 MHz, CDCl3) δ 158.6, 158.3, 135.9, 130.7, 130.2, 120.3; HRMS (EI) calcd for C8H6N2O2 162.0424 [M−N2]+, found 162.0423.
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